molecular formula C7H2Cl2F3I B2768836 2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene CAS No. 2138101-66-1

2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene

Cat. No.: B2768836
CAS No.: 2138101-66-1
M. Wt: 340.89
InChI Key: MEHCHUCAYWDJRW-UHFFFAOYSA-N
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Description

2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2Cl2F3I. It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms, one iodine atom, and one trifluoromethyl group.

Scientific Research Applications

2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene has several scientific research applications:

Safety and Hazards

“2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene” is considered hazardous. It has been associated with skin irritation, serious eye irritation, and specific target organ toxicity (respiratory system) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

Mode of Action

Similar compounds have been known to participate in reactions such as the suzuki–miyaura cross-coupling , which is a type of carbon-carbon bond-forming reaction. This reaction is widely used in organic chemistry for the synthesis of various organic compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene . Factors such as temperature, pH, and the presence of other chemicals can affect how this compound interacts with its targets and its overall stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene typically involves multi-step organic reactions One common method is the halogenation of a suitable benzene derivativeThe trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents like trifluoromethyl iodide (CF3I) and a suitable catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and trifluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a new aryl or alkyl-substituted benzene derivative .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-4-(trifluoromethyl)benzene
  • 1,4-Dichloro-2-(trifluoromethyl)benzene
  • 4-Iodo-2,3-dichlorobenzotrifluoride

Uniqueness

2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents. The combination of chlorine, iodine, and trifluoromethyl groups on the benzene ring imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for forming diverse derivatives .

Properties

IUPAC Name

2,3-dichloro-1-iodo-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F3I/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHCHUCAYWDJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F3I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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